molecular formula C23H20ClN3O2 B5060541 N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide

Cat. No. B5060541
M. Wt: 405.9 g/mol
InChI Key: CSYOXHKNCFGRHN-UHFFFAOYSA-N
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Description

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its biological activity .


Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with carboxylic acids . The specific synthesis process can vary depending on the desired substitutions on the benzimidazole core .


Molecular Structure Analysis

The benzimidazole core consists of a fusion of a benzene ring and an imidazole ring. In the imidazole ring, there are two nitrogen atoms, one of which bears a hydrogen atom .


Chemical Reactions Analysis

Benzimidazole and its derivatives can undergo various chemical reactions, particularly at the nitrogen atoms, allowing for the creation of a wide range of compounds .


Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Mechanism of Action

The mechanism of action of benzimidazole derivatives in biological systems varies widely and depends on the specific compound. Some benzimidazole derivatives show antimicrobial, antiviral, and anticancer activities .

Future Directions

Benzimidazole derivatives continue to be a focus in the development of new drugs due to their wide range of biological activities. Ongoing research is focused on synthesizing new derivatives and evaluating their therapeutic potential .

properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O2/c1-14-11-18(12-15(2)22(14)24)29-13-21(28)25-17-9-7-16(8-10-17)23-26-19-5-3-4-6-20(19)27-23/h3-12H,13H2,1-2H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSYOXHKNCFGRHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide

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